molecular formula C12H10Cl2N2OS B2545812 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one CAS No. 898441-49-1

4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one

Cat. No.: B2545812
CAS No.: 898441-49-1
M. Wt: 301.19
InChI Key: BRPUPIUQJCFZGU-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one is a chemical compound with the molecular formula C11H8Cl2N2OS It is a pyrimidinone derivative, characterized by the presence of a dichlorophenyl group and a methylsulfanyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one typically involves the reaction of 2,4-dichlorobenzyl chloride with 6-methyl-2-thiouracil in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,4-dichlorophenyl)methylsulfanyl]-3H-pyrimidin-2-one: A similar compound with a different substitution pattern on the pyrimidine ring.

    2-(2,4-dichlorophenyl)-6-(methylsulfanyl)-5-(triphenylphosphonio)-4,5-dihydro-4-pyrimidinolate: Another related compound with different functional groups.

Uniqueness

4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methylsulfanyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7-4-11(16-12(17)15-7)18-6-8-2-3-9(13)5-10(8)14/h2-5H,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPUPIUQJCFZGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=O)N1)SCC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331999
Record name 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898441-49-1
Record name 4-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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